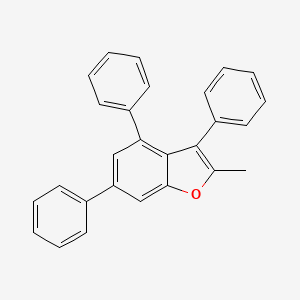
2-Methyl-3,4,6-triphenyl-1-benzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3,4,6-triphenyl-1-benzofuran, also known as MTTP, is a synthetic compound that belongs to the family of benzofurans. This molecule has gained significant attention in the scientific community due to its unique properties, such as its ability to act as a fluorescent probe for biological molecules. MTTP has been synthesized using various methods, and its applications in scientific research are diverse.
作用机制
2-Methyl-3,4,6-triphenyl-1-benzofuran acts as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process. In the absence of a biological molecule, 2-Methyl-3,4,6-triphenyl-1-benzofuran emits fluorescence at a wavelength of 560 nm. However, when 2-Methyl-3,4,6-triphenyl-1-benzofuran is bound to a biological molecule, the PET process is disrupted, resulting in a shift in the emission wavelength. The degree of shift in the emission wavelength depends on the nature of the biological molecule and the binding affinity of 2-Methyl-3,4,6-triphenyl-1-benzofuran.
Biochemical and Physiological Effects
2-Methyl-3,4,6-triphenyl-1-benzofuran has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used to study the localization and dynamics of biomolecules in living cells without affecting their function. 2-Methyl-3,4,6-triphenyl-1-benzofuran has also been used to study the interaction of drugs with proteins and to monitor the activity of enzymes.
实验室实验的优点和局限性
2-Methyl-3,4,6-triphenyl-1-benzofuran has several advantages for lab experiments, such as its high sensitivity, selectivity, and compatibility with living cells. It can be used to study the structure and function of biomolecules in real-time, without the need for labeling or genetic modification. However, 2-Methyl-3,4,6-triphenyl-1-benzofuran has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to environmental factors, such as pH and temperature.
未来方向
2-Methyl-3,4,6-triphenyl-1-benzofuran has great potential for future applications in scientific research. One possible direction is the development of 2-Methyl-3,4,6-triphenyl-1-benzofuran-based sensors for detecting specific biomolecules in complex biological environments. Another direction is the use of 2-Methyl-3,4,6-triphenyl-1-benzofuran as a tool for drug discovery, by screening large libraries of compounds for their ability to interact with specific proteins. Additionally, 2-Methyl-3,4,6-triphenyl-1-benzofuran can be used to study the dynamics of biological processes, such as protein folding and unfolding, and the formation of protein complexes.
合成方法
2-Methyl-3,4,6-triphenyl-1-benzofuran can be synthesized using several methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Wittig reaction. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide and an alkene in the presence of a palladium catalyst. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. These methods have been used to synthesize 2-Methyl-3,4,6-triphenyl-1-benzofuran with high yields and purity.
科学研究应用
2-Methyl-3,4,6-triphenyl-1-benzofuran has been widely used as a fluorescent probe for biological molecules, such as proteins, nucleic acids, and lipids. It has been used to study protein-protein interactions, DNA-protein interactions, and lipid-protein interactions. 2-Methyl-3,4,6-triphenyl-1-benzofuran has also been used to study the structure and function of biomolecules in living cells. Furthermore, 2-Methyl-3,4,6-triphenyl-1-benzofuran has been used as a sensor for detecting metal ions and as a catalyst for organic reactions.
属性
IUPAC Name |
2-methyl-3,4,6-triphenyl-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O/c1-19-26(22-15-9-4-10-16-22)27-24(21-13-7-3-8-14-21)17-23(18-25(27)28-19)20-11-5-2-6-12-20/h2-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBUNTLGNZAYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2O1)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,4,6-triphenyl-1-benzofuran | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2514216.png)
![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2514218.png)
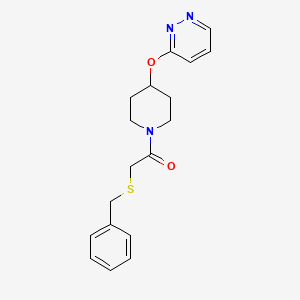
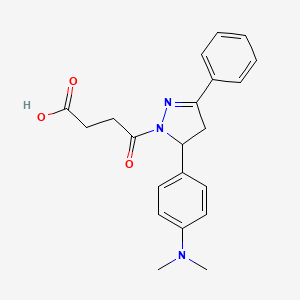


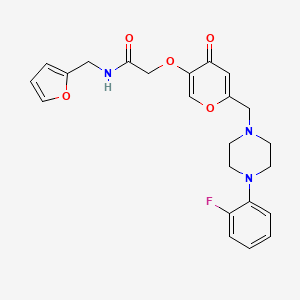
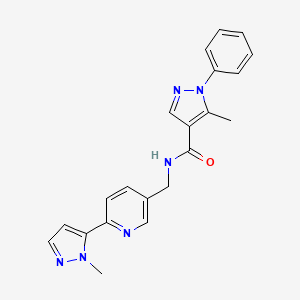

![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)
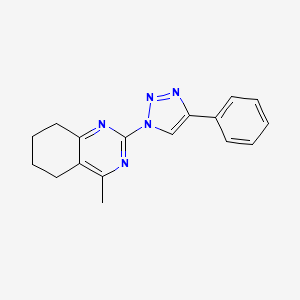

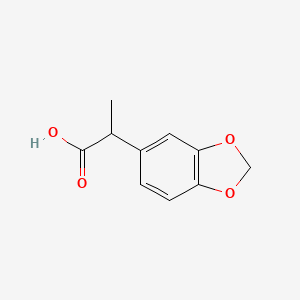
![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)